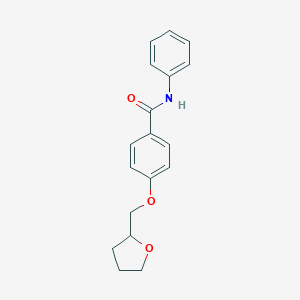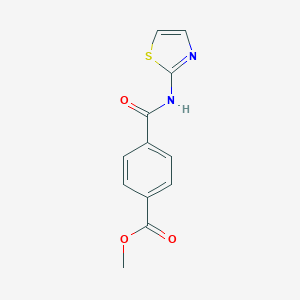![molecular formula C18H20BrNO2 B250535 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide, also known as BNOX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BNOX is a derivative of N-acylarylhydroxylamines, which have been found to exhibit anti-inflammatory and analgesic properties.
科学的研究の応用
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has been found to have potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection, this compound has been found to protect neurons from oxidative stress and reduce inflammation, making it a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, making it a potential therapy for inflammatory diseases such as arthritis and asthma.
作用機序
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cell proliferation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation. This compound has also been found to reduce pain by inhibiting the activity of COX-2, which is involved in the production of pain-inducing prostaglandins. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation, making it a potential therapy for cancer.
実験室実験の利点と制限
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has several advantages for lab experiments, including its high purity and yield, making it a suitable compound for scientific research. This compound has also been found to have low toxicity, making it a safe compound to work with. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide research, including further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic applications in various fields. Future research may also focus on the development of this compound derivatives with improved solubility and efficacy in vivo. Additionally, the potential use of this compound in combination therapy with other drugs may be explored to enhance its therapeutic effects. Overall, this compound has shown promising potential as a therapeutic compound, and further research is needed to fully understand its potential applications.
合成法
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide can be synthesized using a multistep process that involves the reaction of 1-bromo-2-naphthol with cyclohexylamine to form the intermediate, 2-(1-bromo-2-naphthoxy)-N-cyclohexylacetamide. This intermediate is then subjected to a series of reactions, including reduction and acylation, to produce the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
特性
分子式 |
C18H20BrNO2 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
2-(1-bromonaphthalen-2-yl)oxy-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H20BrNO2/c19-18-15-9-5-4-6-13(15)10-11-16(18)22-12-17(21)20-14-7-2-1-3-8-14/h4-6,9-11,14H,1-3,7-8,12H2,(H,20,21) |
InChIキー |
FFNZSXVQLXOIIQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
正規SMILES |
C1CCC(CC1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
